molecular formula C24H30N2O5 B2412091 3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-04-9

3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2412091
CAS RN: 922130-04-9
M. Wt: 426.513
InChI Key: PGRYQBNAVGJZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity . It also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in bioactive molecules, including many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline group via an ether linkage. The tetrahydroquinoline group would contain a secondary amine and a ketone, while the benzamide group would contain an amide functional group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The secondary amine in the tetrahydroquinoline could potentially undergo reactions such as alkylation .

Scientific Research Applications

Anti-Cancer Effects

Compounds containing the Trimethoxyphenyl (TMP) group, which is present in the molecular structure of “3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Fungal and Anti-Bacterial Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Anticancer Activity Against MCF-7 and A549 Cell Lines

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .

Future Directions

Given the presence of bioactive moieties in its structure, this compound could be a candidate for further study in drug discovery and development. Its potential biological activities could be explored in various in vitro and in vivo assays .

properties

IUPAC Name

3,4,5-triethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-26-19-11-10-18(13-16(19)9-12-22(26)27)25-24(28)17-14-20(29-6-2)23(31-8-4)21(15-17)30-7-3/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRYQBNAVGJZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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